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molecular formula C12H16F3O3P B8063264 Diethyl 2-(trifluoromethyl)benzylphosphonate

Diethyl 2-(trifluoromethyl)benzylphosphonate

Cat. No. B8063264
M. Wt: 296.22 g/mol
InChI Key: FZKWHEREYLVQKG-UHFFFAOYSA-N
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Patent
US05300687

Procedure details

A mixture of 2-trifluoromethylbenzyl chloride (2.0 g, 10.0 mmol) and triethyl phosphite (2.13 g, 13 mmol) was heated at 160° C. under nitrogen for 3 hours. The excess triethyl phosphite was removed by distillation and the crude product obtained was distilled at 87°-90° C. (0.05 mm Hg) and isolated as a colorless oil; yield, 1.68 g, 56.8%; D.C.I.M.S.[MH+,297].
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5]Cl.[P:13]([O:20]CC)([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16]>>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][P:13](=[O:20])([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(C1=C(CCl)C=CC=C1)(F)F
Name
Quantity
2.13 g
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess triethyl phosphite was removed by distillation

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(CP(OCC)(OCC)=O)C=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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